molecular formula C13H13N3O4S B3875466 N-[4-(4-aminophenyl)-2-nitrophenyl]methanesulfonamide

N-[4-(4-aminophenyl)-2-nitrophenyl]methanesulfonamide

Cat. No.: B3875466
M. Wt: 307.33 g/mol
InChI Key: NLAPEQKMJBEZQW-UHFFFAOYSA-N
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Description

N-[4-(4-aminophenyl)-2-nitrophenyl]methanesulfonamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both amino and nitro functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-aminophenyl)-2-nitrophenyl]methanesulfonamide typically involves the nitration of 4-aminophenylmethanesulfonamide followed by a reduction process. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. Additionally, the use of catalysts and optimized reaction parameters can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-aminophenyl)-2-nitrophenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in an alcoholic solvent.

    Substitution: Various electrophiles in the presence of a base or acid catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-[4-(4-aminophenyl)-2-aminophenyl]methanesulfonamide.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

    Oxidation: Formation of oxidized derivatives, although specific products depend on the oxidizing agent and conditions.

Scientific Research Applications

N-[4-(4-aminophenyl)-2-nitrophenyl]methanesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-aminophenyl)-2-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. In reduction reactions, the nitro group is converted to an amino group, which can further interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminodiphenylmethane: Similar structure but lacks the nitro group.

    4-Nitroaniline: Contains a nitro group but lacks the sulfonamide moiety.

    4-Aminobenzenesulfonamide: Contains an amino group and a sulfonamide moiety but lacks the nitro group.

Uniqueness

N-[4-(4-aminophenyl)-2-nitrophenyl]methanesulfonamide is unique due to the presence of both amino and nitro groups on the same aromatic ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[4-(4-aminophenyl)-2-nitrophenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-21(19,20)15-12-7-4-10(8-13(12)16(17)18)9-2-5-11(14)6-3-9/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAPEQKMJBEZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C2=CC=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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